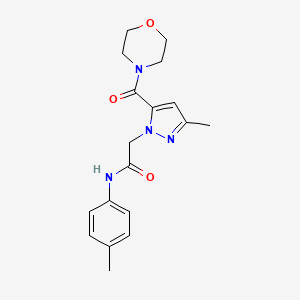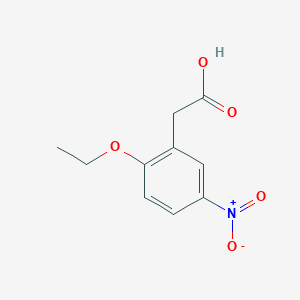
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, also known as MMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it a promising candidate for various applications.
Wirkmechanismus
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide works by inhibiting the activity of certain enzymes, specifically matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity has been found to have potential therapeutic benefits for various diseases, including cancer and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes that are involved in the progression of cancer. This compound has also been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide in lab experiments is its specificity for MMPs. This makes it a useful tool for studying the role of MMPs in various diseases. However, one limitation of using this compound is that it may not be effective against all types of MMPs. Additionally, the synthesis of this compound is a multi-step process that can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. One area of interest is the use of this compound as a diagnostic tool for cancer. This compound has been found to be selectively taken up by cancer cells, which could make it useful for imaging and detecting cancer. Another area of interest is the development of this compound analogs that may have improved activity and specificity for MMPs. Finally, this compound could be studied for its potential use in combination therapies for various diseases.
Synthesemethoden
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of p-toluidine and ethyl chloroacetate to form N-(p-tolyl)ethylacetamide. This compound is then reacted with hydrazine hydrate to form 2-(3-methyl-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. Finally, this compound is reacted with morpholine-4-carbonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has been found to have potential applications in the field of medicine. It has been studied for its ability to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases. This compound has also been studied for its potential use as a diagnostic tool for certain types of cancer.
Eigenschaften
IUPAC Name |
2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)19-17(23)12-22-16(11-14(2)20-22)18(24)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEUZNATVNGSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)



![2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946838.png)
![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)




![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)
![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)